バラシクロビル-d8 塩酸塩

概要

説明

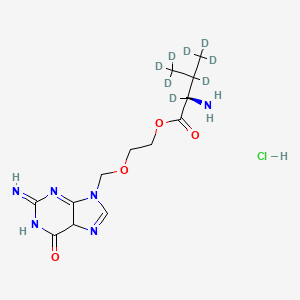

Valacyclovir-d8 Hydrochloride is a deuterated form of Valacyclovir Hydrochloride, an antiviral medication used to treat infections caused by herpes viruses, including herpes simplex and herpes zoster. The deuterium atoms in Valacyclovir-d8 Hydrochloride replace hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the drug.

科学的研究の応用

Valacyclovir-d8 Hydrochloride is used in various scientific research applications, including:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Valacyclovir.

Mechanistic Studies: Investigating the mechanism of action of antiviral drugs.

Drug Development: Developing new antiviral agents and improving existing ones.

作用機序

Target of Action

The primary targets of Valacyclovir-d8 Hydrochloride are the Thymidine kinase and the DNA polymerase catalytic subunit of the Herpes Simplex Virus (HSV-1) and Varicella-zoster virus (VZV) .

Mode of Action

Valacyclovir-d8 Hydrochloride is an antiviral drug that acts as a prodrug. It is converted in vivo to acyclovir . Acyclovir, a nucleoside analog, is phosphorylated by virally-encoded thymidine kinase and subsequently by cellular enzymes, yielding acyclovir triphosphate . Acyclovir triphosphate competitively inhibits viral DNA polymerase . It incorporates into and terminates the growing viral DNA chain, and inactivates the viral DNA polymerase .

Biochemical Pathways

The biochemical pathway affected by Valacyclovir-d8 Hydrochloride involves the conversion of the drug to acyclovir and its subsequent phosphorylation to acyclovir triphosphate. This molecule then inhibits the DNA polymerase of the herpes simplex virus, preventing the virus from replicating its DNA and thus inhibiting its proliferation .

Pharmacokinetics

Valacyclovir-d8 Hydrochloride has three to fivefold greater oral bioavailability (about 55 percent) than acyclovir . It undergoes rapid and extensive first-pass intestinal and/or hepatic hydrolysis to yield acyclovir and L-valine . The main route of acyclovir elimination is renal, and dose modification is recommended for patients with a creatinine clearance below 30 mL/min/1.73 m2 .

Result of Action

The molecular effect of Valacyclovir-d8 Hydrochloride’s action is the inhibition of viral DNA replication, which is achieved by the competitive inhibition of viral DNA polymerase . On a cellular level, this results in the prevention of viral proliferation, thereby controlling the spread of the herpes simplex virus.

Action Environment

The action of Valacyclovir-d8 Hydrochloride is influenced by environmental factors such as the presence of the virus and the patient’s renal function. The drug is more effective when administered at the onset of symptoms, as it can prevent the virus from replicating and spreading . Renal function is also crucial, as acyclovir, the active metabolite of Valacyclovir-d8 Hydrochloride, is primarily eliminated by the kidneys .

Safety and Hazards

Valacyclovir should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is harmful if swallowed . Acute renal failure and neurological symptoms, including confusion, hallucinations, agitation, decreased consciousness and coma, have been reported in patients receiving overdoses of valacyclovir hydrochloride .

将来の方向性

Valacyclovir-d8 Hydrochloride is intended for use as an internal standard for the quantification of L-valacyclovir by GC- or LC-MS . It is a member of the purine (guanine) nucleoside analog drug class, which forms an important part of hepatitis, HIV, and cytomegalovirus drug regimens .

Relevant Papers There are several relevant papers on Valacyclovir-d8 Hydrochloride. Some of them include a paper on the development and validation of a sensitive LC–MS/MS method for determination of Valacyclovir in human plasma , a paper on kinetics and mechanistic investigations on antiviral drug-valacyclovir hydrochloride by heptavalent alkaline permanganate , and a paper on the detailed electronic structure, physico-chemical properties, excited state properties, virtual bioactivity screening, and SERS analysis of three guanine-based antiviral drugs .

生化学分析

Biochemical Properties

Valacyclovir-d8 Hydrochloride plays a crucial role in biochemical reactions by inhibiting viral DNA replication. It is a prodrug that is rapidly converted to acyclovir and L-valine by first-pass intestinal and hepatic metabolism through enzymatic hydrolysis . The primary enzymes involved in this conversion are esterases. Acyclovir, the active form, then interacts with viral DNA polymerase, inhibiting its activity and preventing viral DNA synthesis . This interaction is highly specific to viral enzymes, minimizing effects on host cellular processes.

Cellular Effects

Valacyclovir-d8 Hydrochloride exerts significant effects on various cell types, particularly those infected by herpes viruses. It influences cell function by inhibiting viral replication, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. In infected cells, Valacyclovir-d8 Hydrochloride leads to the termination of viral DNA chain elongation, thereby halting the replication process . This action reduces the viral load and helps in the recovery of normal cellular functions.

Molecular Mechanism

The molecular mechanism of Valacyclovir-d8 Hydrochloride involves its conversion to acyclovir, which then gets phosphorylated by viral thymidine kinase to acyclovir monophosphate. This is further converted to acyclovir triphosphate by cellular kinases . Acyclovir triphosphate competes with deoxyguanosine triphosphate for incorporation into viral DNA. Once incorporated, it acts as a chain terminator due to the lack of a 3’-OH group, effectively inhibiting viral DNA polymerase and preventing further DNA synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Valacyclovir-d8 Hydrochloride change over time. Initially, the compound is stable and effective in inhibiting viral replication. Over extended periods, its stability may decrease, leading to degradation and reduced efficacy . Long-term studies have shown that continuous exposure to Valacyclovir-d8 Hydrochloride can lead to the development of viral resistance, necessitating careful monitoring and potential adjustments in treatment protocols .

Dosage Effects in Animal Models

In animal models, the effects of Valacyclovir-d8 Hydrochloride vary with dosage. At therapeutic doses, it effectively reduces viral load and alleviates symptoms of infection. At higher doses, toxic effects such as nephrotoxicity and neurotoxicity have been observed . These adverse effects highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

Valacyclovir-d8 Hydrochloride is involved in several metabolic pathways. After oral administration, it is rapidly absorbed and converted to acyclovir and L-valine by esterases . Acyclovir is further metabolized by aldehyde oxidase and alcohol dehydrogenase to inactive metabolites . These metabolic pathways are crucial for the drug’s bioavailability and therapeutic effectiveness.

Transport and Distribution

Within cells and tissues, Valacyclovir-d8 Hydrochloride is transported and distributed primarily through passive diffusion. Once converted to acyclovir, it is actively transported into infected cells by viral thymidine kinase . This selective uptake ensures that the drug accumulates in infected cells, enhancing its antiviral efficacy while minimizing systemic exposure.

Subcellular Localization

Valacyclovir-d8 Hydrochloride and its active form, acyclovir, are primarily localized in the cytoplasm and nucleus of infected cells. The presence of targeting signals and post-translational modifications facilitates their transport to these compartments, where they exert their antiviral effects . This subcellular localization is essential for the inhibition of viral DNA synthesis and the overall antiviral activity of the compound.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Valacyclovir-d8 Hydrochloride typically involves the condensation of N-protected Valine with Acyclovir in the presence of 4-dimethylaminopyridine (DMAP) and dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF). The reaction yields protected Valacyclovir, which is then deprotected to obtain Valacyclovir Hydrochloride .

Industrial Production Methods

Industrial production of Valacyclovir Hydrochloride involves similar synthetic routes but on a larger scale. The process includes crystallization from hydro-alcoholic solutions to obtain hydrated forms of Valacyclovir Hydrochloride .

化学反応の分析

Types of Reactions

Valacyclovir-d8 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Heptavalent alkaline permanganate is used as an oxidizing agent.

Hydrolysis: Enzymatic hydrolysis by valacyclovir hydrolase.

Major Products

Oxidation: Oxidative products of Valacyclovir Hydrochloride.

Hydrolysis: Acyclovir and L-valine.

類似化合物との比較

Similar Compounds

Acyclovir: The active form of Valacyclovir, used to treat herpes infections.

Famciclovir: Another antiviral drug used to treat herpes infections.

Ganciclovir: Used to treat cytomegalovirus infections.

Uniqueness

Valacyclovir-d8 Hydrochloride’s deuterated form allows for detailed pharmacokinetic studies, providing insights into the drug’s metabolic pathways and improving the understanding of its mechanism of action .

特性

IUPAC Name |

2-[(2-amino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N6O4.ClH/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;/h5,7-9H,3-4,6,14H2,1-2H3,(H2,15,18,20);1H/t8-,9?;/m0./s1/i1D3,2D3,7D,8D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPUKVUXOHYUFY-XKJQTPRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCCOCN1C=NC2C1=NC(=NC2=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)OCCOCN1C=NC2C1=NC(=NC2=O)N)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate](/img/structure/B602361.png)